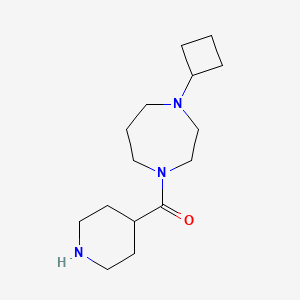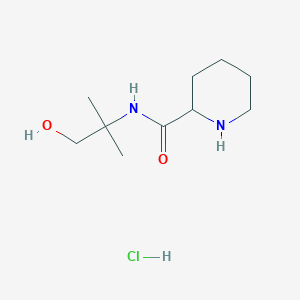
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of a trifluoromethyl group in its structure enhances its metabolic stability and modulates its physicochemical properties, making it a valuable building block in medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit antifungal activities . They are believed to interact with the mitochondria of eukaryotic cells , which are often described as “cellular power plants” due to their role in generating most of the cell’s supply of adenosine triphosphate (ATP), a source of chemical energy .
Mode of Action
It is suggested that related compounds can bind to the ubiquinone-binding site (q-site) of the mitochondrial complex ii . This binding interrupts electron transport in the mitochondrial respiratory chain, preventing the fungi from producing vital energy to form ATP .
Biochemical Pathways
The interruption of electron transport in the mitochondrial respiratory chain is a significant disruption of a critical biochemical pathway. This disruption prevents the normal production of ATP, which is essential for many cellular processes. The downstream effects of this disruption would likely include a decrease in cellular energy levels and potentially cell death, particularly in organisms that are highly sensitive to disruptions in ATP production .
Result of Action
The primary result of the action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and related compounds is the inhibition of ATP production in sensitive organisms. This inhibition can lead to a decrease in cellular energy levels and potentially cell death . This makes these compounds potentially useful as antifungal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes under Sonogashira-type cross-coupling conditions. This reaction is often facilitated by microwave-assisted treatment in the presence of tert-butylamine . The process can be summarized as follows:
Starting Materials: 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and terminal alkynes.
Catalyst: Silver triflate.
Reaction Conditions: Microwave-assisted treatment with tert-butylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide .
Uniqueness
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of a trifluoromethyl group and an aldehyde functional group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(7-17)6-16(15-10)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUGDTFAUNHHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697105 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-86-7 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the synthesis of pyrazolo[3,4-b]pyridines?
A: this compound serves as a crucial starting material for synthesizing pyrazolo[3,4-b]pyridines when reacted with β-enaminoketones in the presence of Iron(III)chloride []. This method offers several advantages:
Q2: Can this compound be used to synthesize other heterocycles besides pyrazolopyridines?
A: Yes, research indicates that this compound can be used to synthesize other heterocyclic compounds. For instance, while not directly covered in the provided abstracts, the presence of the aldehyde functionality allows for its conversion to an oxime. These oximes can then undergo silver triflate-catalyzed cyclization to produce 1H-pyrazolo[4,3-c]pyridine 5-oxides []. This highlights the versatility of this compound as a building block for synthesizing various nitrogen-containing heterocycles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















